molecular formula C24H16N2O7 B11095492 2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetate

2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetate

Cat. No.: B11095492
M. Wt: 444.4 g/mol
InChI Key: LBUKCNWSPYOVSJ-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE is a complex organic compound that features a nitrophenyl group and an indenoisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE typically involves multi-step organic reactionsThe final step involves esterification to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro-oxidized products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, while the indenoisoquinoline moiety can intercalate into DNA, disrupting its function. This compound also inhibits topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE is unique due to its combination of a nitrophenyl group and an indenoisoquinoline moiety, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)acetate

InChI

InChI=1S/C24H16N2O7/c27-19(13-3-7-16(8-4-13)26(31)32)12-33-20(28)11-25-23(29)17-9-5-14-1-2-15-6-10-18(24(25)30)22(17)21(14)15/h3-10H,1-2,11-12H2

InChI Key

LBUKCNWSPYOVSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CC(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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